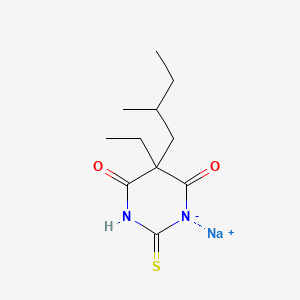
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate is a chemical compound belonging to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties. This particular compound is a derivative of thiobarbituric acid, where the oxygen atom in the barbituric acid structure is replaced by a sulfur atom. This modification imparts unique properties to the compound, making it useful in various scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate typically involves the reaction of thiourea with diethyl malonate in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiobarbiturate ring. The final product is obtained by introducing the 5-ethyl-5-(2-methylbutyl) substituent through alkylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiobarbiturate ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The hydrogen atoms on the barbiturate ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiobarbiturates with different functional groups.
Applications De Recherche Scientifique
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other barbiturate derivatives.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential use as an anesthetic and sedative agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The overall effect is sedation and hypnosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 5-ethyl-5-(3-methylbutyl)-2-thiobarbiturate
- Sodium 5-ethyl-5-(1-methylbutyl)-2-thiobarbiturate
- Sodium 5-ethyl-5-(2-methylpropyl)-2-thiobarbiturate
Uniqueness
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate is unique due to its specific substituent pattern, which imparts distinct pharmacological properties. Compared to other similar compounds, it may exhibit different potency, duration of action, and side effect profiles. The presence of the 2-methylbutyl group can influence its binding affinity to the GABA receptor and its metabolic stability.
Propriétés
Numéro CAS |
73681-03-5 |
|---|---|
Formule moléculaire |
C11H17N2NaO2S |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
sodium;5-ethyl-5-(2-methylbutyl)-2-sulfanylidenepyrimidin-3-ide-4,6-dione |
InChI |
InChI=1S/C11H18N2O2S.Na/c1-4-7(3)6-11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
Clé InChI |
ZAGWPBAEIVPYPW-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)CC1(C(=O)NC(=S)[N-]C1=O)CC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


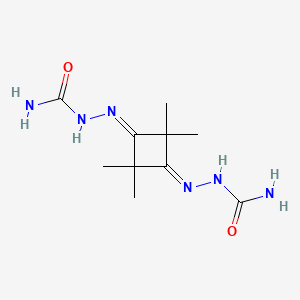
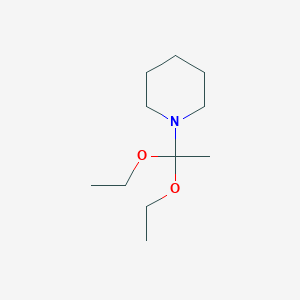
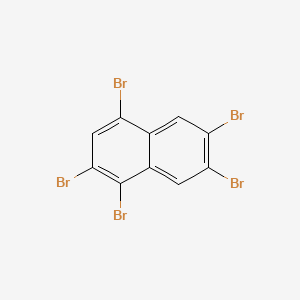
![ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate](/img/structure/B14456591.png)
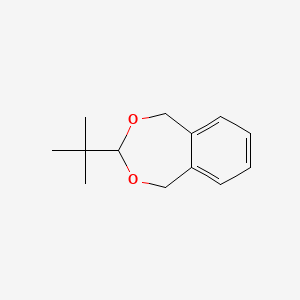
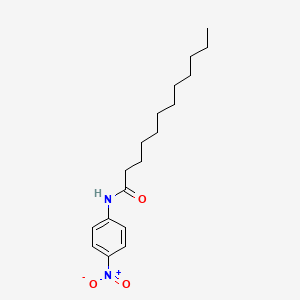
![4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14456604.png)

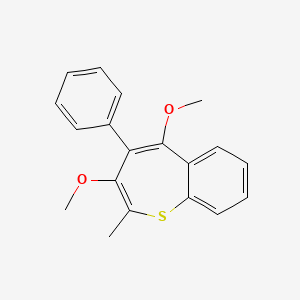
![1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14456617.png)
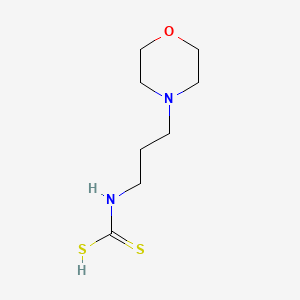
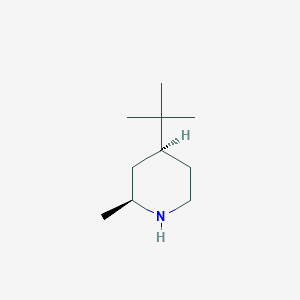
![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)

